molecular formula C9H9ClN2 B11910312 5-(Chloromethyl)-1-methyl-1H-indazole CAS No. 1379250-86-8

5-(Chloromethyl)-1-methyl-1H-indazole

Cat. No.: B11910312
CAS No.: 1379250-86-8
M. Wt: 180.63 g/mol
InChI Key: QZBBHHPGFSOUCG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-1H-indazole is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring The presence of a chloromethyl group at the 5-position and a methyl group at the 1-position of the indazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-methyl-1H-indazole typically involves the chloromethylation of 1-methyl-1H-indazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow processing techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors with high heat and mass transfer rates can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-methyl-1H-indazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indazole derivatives.

    Oxidation: Formation of indazole carboxylic acids or aldehydes.

    Reduction: Formation of dihydroindazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-1-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of their biological functions. The indazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methyl-1H-indazole
  • 5-(Chloromethyl)-1H-indazole
  • 5-(Chloromethyl)-1-methyl-2H-indazole

Uniqueness

5-(Chloromethyl)-1-methyl-1H-indazole is unique due to the specific positioning of the chloromethyl and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

1379250-86-8

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-1-methylindazole

InChI

InChI=1S/C9H9ClN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3

InChI Key

QZBBHHPGFSOUCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)C=N1

Origin of Product

United States

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